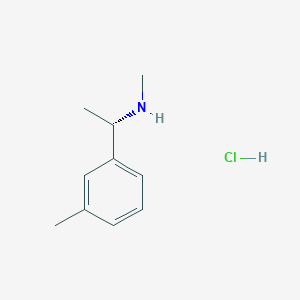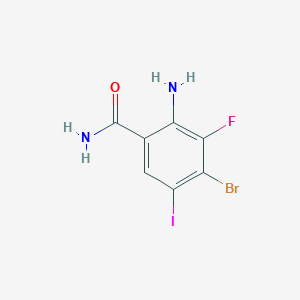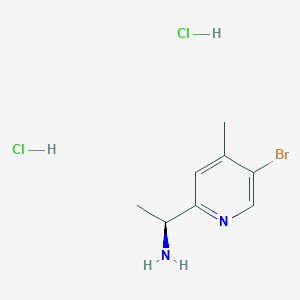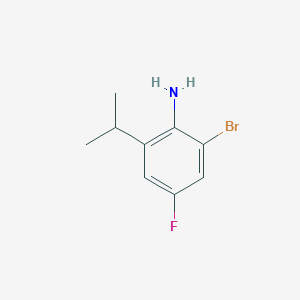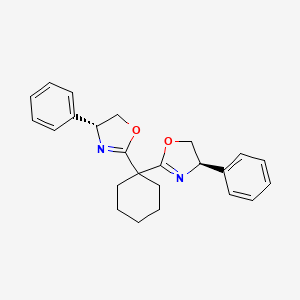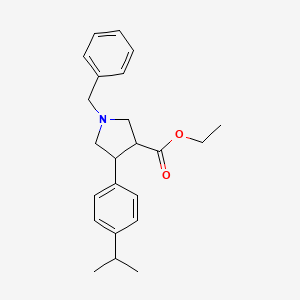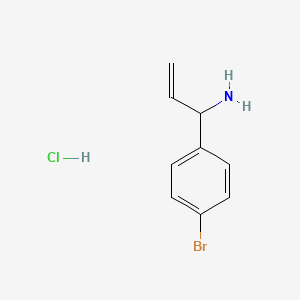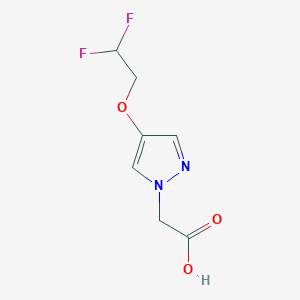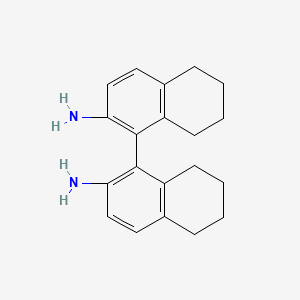
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a selective non-substrate EAAT1 inhibitor . EAAT1 is the predominant glial glutamate transporter in the cerebellum . The compound is also known as 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile .
Synthesis Analysis
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are very important heterocyclic compounds with a wide range of interesting biological activities, have inspired a wide array of synthetic work . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallographic and cryo-EM structures . These studies have provided insights into the ion-coupled transport mechanisms of human excitatory amino acid transporters .Chemical Reactions Analysis
The chemical reactions involving this compound are associated with its role as an inhibitor of EAAT1 . The compound’s interactions with EAAT1 have been studied extensively, providing insights into its mechanism of action .科学的研究の応用
Degradation and Treatment
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for toxic and hazardous amino-compounds in water. Ozone is highly reactive towards most amines, dyes, and pesticides, with Fenton processes following in effectiveness. The degradation of amines is highly pH-sensitive, and hybrid methods under optimized conditions yield synergistic effects for specific effluents (Bhat & Gogate, 2021).
Industrial Applications
Amino-1,2,4-triazoles are used extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application spans across various industries, including biotechnology and energy, highlighting the versatility of nitrogen-containing compounds in fine organic synthesis (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Detection and Monitoring
The presence of biogenic amines in food and beverages is an important indicator of product quality and safety. Molecular methods, such as PCR, offer rapid, sensitive, and specific detection of amino acid decarboxylase genes, allowing early control measures to prevent the development of biogenic amine-producing bacteria (Landete, Rivas, Marcobal, & Muñoz, 2007).
Synthesis and Polymerization
The study of alkyl phosphites' reactivity with nitrogen-containing compounds reveals efficient approaches to synthesize α-amino-, β-amino-, and enaminophosphonates, demonstrating the significance of these compounds in pharmaceutical chemistry (Abdou, Barghash, & Bekheit, 2015).
作用機序
Target of Action
The primary target of this compound is the Excitatory Amino Acid Transporter subtype-1 (EAAT1, GLAST) . EAAT1 is a type of glutamate transporter that plays a crucial role in maintaining low extracellular concentrations of glutamate in the central nervous system (CNS), thereby shaping excitatory signaling .
Mode of Action
This compound acts as a selective inhibitor of EAAT1 . It has an IC50 value of 420 nM for EAAT1 and shows negligible activity (>300 μM) for other EAAT subtypes (EAAT2-5) . By inhibiting EAAT1, it can modulate the uptake of glutamate, influencing the levels of extracellular glutamate that have access to glutamate receptors .
Biochemical Pathways
The inhibition of EAAT1 by this compound affects the glutamate uptake systems , which are the primary means for clearing synaptic and extrasynaptically released glutamate in the CNS . This modulation can impact both normal synaptic signaling and abnormal over-activation of glutamate receptors that can trigger excitotoxic pathology .
Result of Action
The inhibition of EAAT1 by this compound can lead to an increase in extracellular glutamate concentrations. This can potentially affect glutamatergic neurotransmission, influencing various aspects of brain function including cognition, memory, learning, and developmental plasticity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the function of EAAT1 and the compound’s efficacy can be modulated by endogenous or exogenous compounds . Furthermore, the compound’s action can also be affected by the precise morphological arrangement of fine perisynaptic processes close to synapses, which define the diffusional distance for glutamate and the spatial proximity of transporters in relation to the synaptic cleft .
Safety and Hazards
将来の方向性
Human induced pluripotent stem cell (hiPSC)-derived neural cells have started to be used in safety/toxicity tests at the preclinical stage of drug development . As these cells exhibit greater tolerance to excitotoxicity than those of primary cultures of rodent neurons, the compound’s role as an EAAT1 inhibitor could be of significant interest in this context .
特性
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12H,1-8,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHXJXFQJFWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


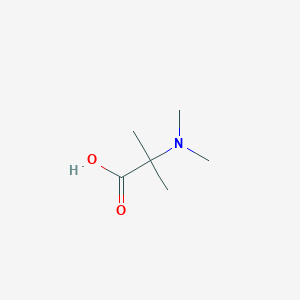
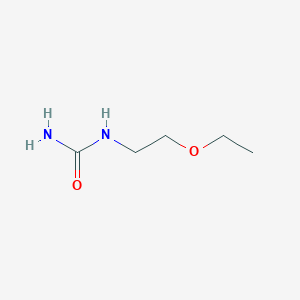
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6592611.png)
